molecular formula C15H32N2S B14528222 N,N'-Diheptan-2-ylthiourea CAS No. 62549-30-8

N,N'-Diheptan-2-ylthiourea

Cat. No.: B14528222
CAS No.: 62549-30-8
M. Wt: 272.5 g/mol
InChI Key: INMYOSSUNAWNFB-UHFFFAOYSA-N
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Description

N,N'-Diheptan-2-ylthiourea is a thiourea derivative characterized by two heptan-2-yl substituents attached to the nitrogen atoms of the thiourea core (R₂N–CS–NR₂). Thioureas are sulfur-containing analogs of urea, where oxygen is replaced by sulfur, conferring distinct chemical and biological properties.

Properties

CAS No.

62549-30-8

Molecular Formula

C15H32N2S

Molecular Weight

272.5 g/mol

IUPAC Name

1,3-di(heptan-2-yl)thiourea

InChI

InChI=1S/C15H32N2S/c1-5-7-9-11-13(3)16-15(18)17-14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3,(H2,16,17,18)

InChI Key

INMYOSSUNAWNFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=S)NC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diheptan-2-ylthiourea can be synthesized through the reaction of heptan-2-amine with carbon disulfide in an aqueous medium. This method involves the condensation of the amine with carbon disulfide, followed by the addition of a suitable base to form the thiourea derivative . Another approach involves the reaction of heptan-2-amine with isothiocyanates under mild conditions to yield the desired thiourea compound .

Industrial Production Methods

Industrial production of N,N’-Diheptan-2-ylthiourea typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diheptan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N,N’-Diheptan-2-ylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thiourea derivatives vary widely based on substituents. Key comparisons include:

Compound Name Substituents Key Features
N,N'-Diheptan-2-ylthiourea Heptan-2-yl (branched C₇) High lipophilicity; potential for membrane permeability in biological systems.
N,N′-Dimethylthiourea Methyl (C₁) Smaller substituents enhance solubility in polar solvents .
N-[(1R,2S,4R)-bicyclo[2.2.1]heptan-2-yl]-N'-[2-(pyridin-2-yl)ethyl]thiourea Bicyclic + pyridyl Rigid bicyclic framework and aromatic pyridyl group enhance binding affinity in coordination chemistry or enzyme inhibition .

Key Observations :

  • Branching vs.
  • Polarity: Methyl-substituted thioureas (e.g., N,N′-Dimethylthiourea) exhibit higher water solubility due to reduced hydrophobic interactions, whereas heptan-2-yl derivatives favor non-polar environments .

Physicochemical Properties

While direct data for this compound are unavailable, trends from analogs suggest:

  • Melting Point : Longer alkyl chains generally lower melting points due to disrupted crystallinity. Methylthioureas (e.g., N,N′-Dimethylthiourea) have higher melting points (~150–160°C) compared to longer-chain derivatives.
  • Solubility : Heptan-2-yl substituents likely render the compound insoluble in water but soluble in organic solvents like dichloromethane or hexane.

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